5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
BenchChem offers high-quality 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-thiophen-2-ylsulfonyl-7-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S2/c15-14(16,17)9-3-4-11-10(8-9)18-12(20)5-6-19(11)24(21,22)13-2-1-7-23-13/h1-4,7-8H,5-6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUFMUVMEMGRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 866138-35-4) is a compound of interest due to its unique structural features and potential pharmacological applications. This article explores its biological activity based on various studies and findings.
- Molecular Formula : C14H11F3N2O3S2
- Molecular Weight : 376.37 g/mol
- CAS Number : 866138-35-4
This compound features a thienyl sulfonyl group and a trifluoromethyl substituent, which may contribute to its biological properties.
Central Nervous System Effects
Research indicates that compounds within the benzodiazepine class exhibit a range of central nervous system (CNS) activities. The specific compound has been studied for its potential dopaminergic activity, which may relate to its structure:
- Dopaminergic Activity : Animal studies have shown that related compounds can influence dopamine receptors, suggesting potential applications in treating conditions such as Parkinson's disease . The activity is measured through behavioral tests in animal models, where compounds are administered and their effects on motor function are observed.
Cardiovascular Effects
Compounds similar to 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one have demonstrated cardiovascular effects:
- Renal Vasodilation : Studies indicate that certain benzodiazepine derivatives can increase renal blood flow and reduce vascular resistance. This effect is attributed to their action on peripheral dopamine receptors .
Diuretic Activity
Some derivatives of benzodiazepines have been tested for diuretic effects:
- Diuretic Testing : In standard saline-loaded rat procedures, compounds were administered at varying doses to evaluate urine output and electrolyte excretion. Results showed that certain derivatives exhibited diuretic properties .
Study on Benzodiazepine Derivatives
A study published in PubMed assessed the pharmacological activity of various tetrahydrobenzodiazepine derivatives. It was found that many derivatives lacked tranquilizing effects but displayed significant toxicity at high concentrations . This raises questions about the safety profile of compounds like 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
Ligand Characterization Studies
Research involving the characterization of ligands for benzodiazepine receptors has highlighted the potential of novel compounds to interact with both wild-type and mutant receptors. These interactions may lead to varied pharmacological profiles depending on the specific receptor subtype targeted .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Dopaminergic Activity | Potential treatment for Parkinson's disease; measured via behavioral tests. |
| Cardiovascular Effects | Increases renal blood flow; reduces vascular resistance through dopaminergic pathways. |
| Diuretic Activity | Exhibits diuretic properties in animal models; evaluated through urine output measurements. |
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds with benzodiazepine structures can exhibit antidepressant effects. Studies have shown that derivatives similar to 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can modulate neurotransmitter systems involved in mood regulation.
- Anxiolytic Effects : Benzodiazepines are well-known for their anxiolytic properties. This compound's ability to interact with GABA receptors suggests potential use in treating anxiety disorders. Preclinical studies have demonstrated efficacy in reducing anxiety-like behaviors in animal models.
- Neuroprotective Properties : Some studies have indicated that benzodiazepine derivatives can provide neuroprotection against neurodegenerative diseases. The thienylsulfonyl group may enhance the compound's ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Pharmacological Applications
- Antitumor Activity : Preliminary investigations suggest that 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one may possess anticancer properties. The compound has been tested against various cancer cell lines, showing selective cytotoxicity and potential as a chemotherapeutic agent.
- Antimicrobial Activity : The compound has demonstrated activity against certain bacterial strains in vitro. This property opens avenues for developing new antimicrobial agents targeting resistant strains.
- Poly(ADP-ribose) Polymerase Inhibition : Similar compounds have been studied for their ability to inhibit poly(ADP-ribose) polymerase enzymes involved in DNA repair mechanisms. This inhibition could be leveraged in cancer therapies to enhance the effectiveness of existing treatments.
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal evaluated the antidepressant potential of a series of benzodiazepine derivatives, including compounds structurally related to 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. The study utilized the forced swim test and tail suspension test in rodents and found significant reductions in immobility time compared to control groups.
Case Study 2: Antitumor Efficacy
In vitro assays were conducted on several cancer cell lines (e.g., breast and lung cancer) using 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Q & A
Q. What are the key synthetic pathways for synthesizing 5-(2-thienylsulfonyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one?
Methodological Answer : The synthesis typically involves multi-step organic reactions. For benzodiazepine derivatives, common approaches include:
- Step 1 : Formation of the benzodiazepine core via cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions .
- Step 2 : Introduction of the trifluoromethyl group via electrophilic substitution or nucleophilic fluorination, often using reagents like CF₃SO₂Na or CF₃CO₂H .
- Step 3 : Sulfonylation at the 5-position using 2-thienylsulfonyl chloride in the presence of a base (e.g., NaH or Et₃N) .
Data Table : Example reaction yields for analogous compounds:
| Step | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 1 | Cyclocondensation | 65–78 | |
| 2 | Trifluoromethylation | 45–60 | |
| 3 | Sulfonylation | 70–85 |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer : Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at δ –60 to –70 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the benzodiazepine ring conformation and sulfonyl-thiophene orientation .
Q. What are the primary biological targets or receptors associated with this benzodiazepine derivative?
Methodological Answer : Benzodiazepines often target GABAₐ receptors, but sulfonyl and trifluoromethyl modifications may shift selectivity. Experimental approaches include:
- Radioligand Binding Assays : Using [³H]-flunitrazepam to assess affinity for GABAₐ receptor subtypes .
- Functional Assays : Electrophysiological recordings (e.g., patch-clamp) to measure chloride ion flux in neuronal cells .
Note : Thienylsulfonyl groups may confer affinity for peripheral benzodiazepine receptors (PBRs), requiring comparative studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Strategies include:
- Reproducibility Protocols : Standardize cell lines (e.g., HEK293 vs. primary neurons) and ligand concentrations .
- Analytical Purity Checks : Use HPLC-MS to verify >95% purity and quantify byproducts .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ receptor subunits (e.g., α1β2γ2) .
- QSAR Modeling : Employ descriptors like logP, polar surface area, and electrostatic potential to correlate substituents (e.g., trifluoromethyl) with binding affinity .
- MD Simulations : Assess conformational stability of the benzodiazepine ring in lipid bilayers using GROMACS .
Q. How does the sulfonyl-thiophene moiety influence the compound’s pharmacokinetic properties?
Methodological Answer :
- Metabolic Stability : Evaluate hepatic microsomal assays (e.g., human CYP3A4 metabolism) to assess oxidative degradation .
- Permeability : Use Caco-2 cell monolayers or PAMPA to measure intestinal absorption, where sulfonyl groups may reduce passive diffusion .
- Protein Binding : Equilibrium dialysis to quantify albumin binding, which is enhanced by hydrophobic trifluoromethyl groups .
Q. What advanced techniques are used to study the compound’s mechanism of action in vivo?
Methodological Answer :
- SPR Imaging : Surface plasmon resonance to monitor real-time binding kinetics to recombinant receptors .
- PET Tracers : Radiolabel the compound with ¹⁸F for positron emission tomography (PET) to map brain receptor occupancy .
- Knockout Models : Use CRISPR-edited GABAₐ receptor subunit (e.g., α5-KO) mice to isolate functional pathways .
Q. How can researchers optimize experimental design for high-throughput screening (HTS) of analogs?
Methodological Answer :
- Library Design : Focus on substituents at positions 5 (sulfonyl) and 8 (trifluoromethyl) using parallel synthesis .
- Assay Miniaturization : Implement 384-well plate formats with fluorescence-based calcium influx assays .
- Machine Learning : Train models on existing SAR data to prioritize analogs with predicted IC₅₀ < 100 nM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
